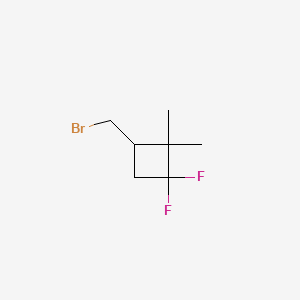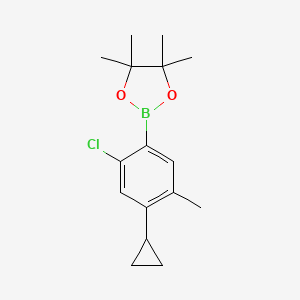
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole: Lacks the carboxylic acid group.
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .
Propiedades
Número CAS |
2919945-78-9 |
|---|---|
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-11-8(9(14)15)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H,14,15) |
Clave InChI |
VORGFRCOWGELHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
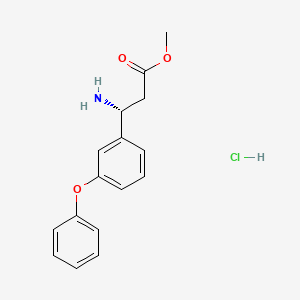

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
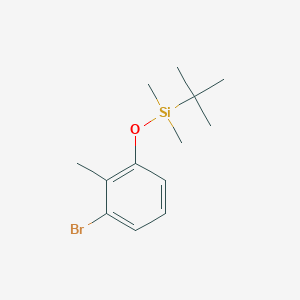
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)

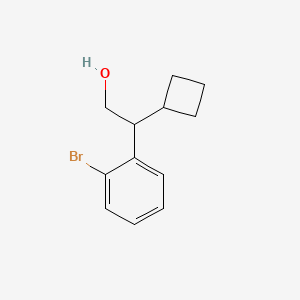
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
